(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate

Description

Molecular Architecture and Stereochemical Configuration

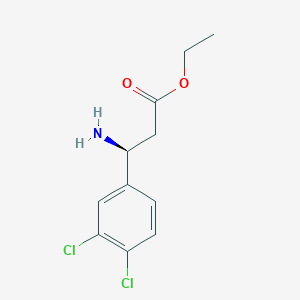

The molecular formula of (S)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is C₁₁H₁₂Cl₂NO₂ , with a molecular weight of 285.13 g/mol . The compound features a propanoate backbone esterified with an ethyl group at the C1 position, an amino group at C3, and a 3,4-dichlorophenyl substituent at the same carbon (Fig. 1). The (S)-configuration at the chiral center is critical for its biological activity and intermolecular interactions.

Key Structural Features

- Chiral Center : The C3 carbon binds the amino group, dichlorophenyl ring, and propanoate chain, creating a stereogenic center. The (S)-enantiomer is prioritized in drug design due to its higher receptor-binding specificity compared to the (R)-form.

- Dichlorophenyl Ring : The 3,4-dichloro substitution pattern introduces electronic asymmetry, with chlorine atoms at positions 3 and 4 creating distinct regions of electron density. This arrangement influences π-π stacking and hydrophobic interactions.

- Ester Functionalization : The ethyl ester at C1 enhances lipid solubility, facilitating membrane permeability.

Spectroscopic Characterization

- ¹H NMR : The ethyl group appears as a triplet (δ 1.20 ppm, J = 7.1 Hz) and quartet (δ 4.12 ppm, J = 7.1 Hz). The amino proton resonates as a broad singlet (δ 1.98 ppm), while aromatic protons split into multiplets (δ 7.25–7.45 ppm).

- ¹³C NMR : The carbonyl carbon of the ester is observed at δ 170.5 ppm, with the dichlorophenyl carbons spanning δ 125–135 ppm.

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |

InChI Key |

AHLAIISGKFGMSS-JTQLQIEISA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and ethyl acetoacetate.

Formation of Intermediate: The initial step involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the corresponding alcohol.

Amination: The alcohol is then converted to the amine using reagents such as ammonium acetate and a suitable catalyst.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques such as chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines.

Scientific Research Applications

Chemical Synthesis

(S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules through various reactions, including:

- Amination Reactions : The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Chiral Synthesis : The chiral nature of this compound makes it valuable for synthesizing other chiral pharmaceuticals, enhancing the specificity and efficacy of drug formulations.

Table 1: Synthesis Methods and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Ethanol solvent, reflux | 70-85 |

| Chiral Resolution | Chiral chromatography | >95 |

Biological Activities

Research indicates that (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate exhibits notable biological activities:

- Enzyme Modulation : Studies have shown that this compound can modulate the activity of specific enzymes. For instance, it may inhibit or activate enzymes involved in metabolic pathways, which is crucial for drug development.

- Receptor Binding : The compound has been investigated for its binding affinity to various receptors. Its interactions can lead to significant biological effects, including anti-inflammatory and analgesic properties.

Case Study: Inhibition of Nitric Oxide Production

A study demonstrated that derivatives of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate inhibited nitric oxide production in macrophages, suggesting potential applications in treating inflammatory diseases .

Therapeutic Potential

The therapeutic applications of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate are being actively explored:

- Antitumor Activity : Preliminary findings indicate that this compound may have antitumor properties by targeting L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors. This suggests its potential as an anticancer agent with minimal side effects .

- Neuroprotective Effects : Research has also pointed to neuroprotective effects in models of neurodegeneration, indicating its utility in treating conditions like Alzheimer's disease.

Table 2: Therapeutic Applications and Mechanisms

Mechanism of Action

The mechanism of action of (S)-Ethyl3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the dichlorophenyl group can engage in hydrophobic interactions with protein surfaces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent patterns, functional groups, and physicochemical properties.

Key Findings

Functional Group Impact: The amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, critical for interactions with biological targets or further synthetic modifications . In contrast, oxo-containing analogs (e.g., CAS 53090-43-0) exhibit higher lipophilicity and may participate in ketone-specific reactions . Hydrochloride salts (e.g., CAS 188815-45-4) improve water solubility, enhancing bioavailability in drug formulations .

Substituent Effects: 3,4-dichlorophenyl vs. The 3,5-substituted analog (CAS 172168-01-3) exhibits symmetrical Cl placement, reducing steric hindrance but altering dipole moments . Chlorine vs.

Steric and Electronic Profiles: The 3,4-dichloro configuration in the target compound introduces steric bulk near the amino group, which may hinder rotation or binding in confined active sites. Comparatively, the 3-chloro analog (CAS 188815-45-4) offers reduced steric hindrance but weaker electron-withdrawal .

Research Implications

- Pharmaceutical Relevance: The amino group’s presence in the target compound suggests utility in prodrug designs or as a building block for antidepressants or anticonvulsants, where β-amino esters are common motifs .

- Synthetic Chemistry: Oxo-containing analogs (e.g., CAS 53090-43-0) may serve as intermediates for heterocyclic synthesis (e.g., pyrazoles), whereas amino derivatives are suited for amidation or Schiff base formation .

- Enantiomeric Specificity : The S-configuration of the target compound could confer distinct pharmacological activity compared to its R-enantiomer, though further studies are needed to confirm this .

Biological Activity

(S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

- Chemical Formula : C11H14Cl2N O2

- Molecular Weight : 245.14 g/mol

- Structure : The compound features an ethyl group, an amino group, and a dichlorophenyl moiety, which contribute to its biological properties.

Research indicates that (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate may interact with various biological targets:

- DCAF1 Protein Binding : The compound has been shown to bind to DCAF1, a substrate receptor of E3 ligases involved in protein degradation. This interaction suggests a role in modulating cellular processes such as apoptosis and cell cycle regulation .

- Gene Transcription Modulation : It has been implicated in the modulation of Rho/MRTF/SRF-mediated gene transcription, which is crucial in cellular signaling pathways related to cancer progression .

In Vitro Studies

Several studies have assessed the biological activity of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate:

- Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value of approximately 1.04 µM .

- Selectivity : The compound showed high selectivity towards malignant cells compared to non-malignant cells, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The effectiveness of (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate can be attributed to its structural components:

| Compound | Substituent | IC50 (µM) | Selectivity |

|---|---|---|---|

| (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate | 3,4-Dichlorophenyl | 1.04 | High |

| Control Compound | None | >50 | Low |

This table highlights the superior potency and selectivity of the compound compared to controls.

Case Study 1: Cancer Cell Lines

In a study assessing the effects on various cancer cell lines, (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate was tested against A549 (lung), SKOV3 (ovarian), and MCR5 (non-malignant). The results indicated that while it effectively inhibited A549 cells, it showed minimal effects on MCR5 cells, supporting its selective cytotoxicity profile .

Case Study 2: Gene Expression Modulation

Another investigation focused on the compound's ability to modulate gene expression related to tumorigenesis. The results demonstrated that treatment with (S)-Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate resulted in altered expression levels of genes associated with cell proliferation and apoptosis in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.